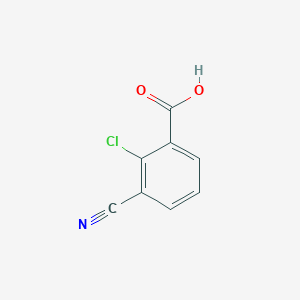

2-Chloro-3-cyanobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 . It is a solid at room temperature .

Synthesis Analysis

This compound can be prepared from phthalic anhydride . Techniques such as mass spectrophotometry, NMR, and IR are extremely useful in determining the ring-chain tautomeric equilibrium of 2-cyanobenzoic acid in all three phases .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The standard molar enthalpy of formation of 2-cyanobenzoic acid is - (150.7 ± 2.0) kJ.mol -1 .Scientific Research Applications

Tautomeric Equilibria Studies

2-Chloro-3-cyanobenzoic acid, as a derivative of 2-cyanobenzoic acid, plays a significant role in understanding tautomeric equilibria. A study by Iglesias, Ruiz, and Allegretti (2012) explored the tautomeric equilibria of various cyanobenzoic acids, including 2-cyanobenzoic acid, in different phases (gas, solution, and solid) using techniques like mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The insights from such studies can be crucial in understanding the chemical behavior of this compound in various applications (Iglesias, Ruiz, & Allegretti, 2012).

Nucleophilic Reaction Studies

The study of reactions with nucleophilic reagents is another application. Ivanov et al. (2002) investigated the reactions of 3-chloro-4-cyanobenzo[b][1,6]naphthyridine, a compound structurally related to this compound, providing insights into the behavior of chloro-cyanobenzoic compounds in the presence of various nucleophiles. This research contributes to the broader understanding of the reactivity of this compound in different chemical environments (Ivanov et al., 2002).

Crystal Structure Analysis

Britton (2006) studied the crystal structures of 3,5-Dichloro-4-cyanobenzoic acid, a close analogue of this compound. This research, focusing on polymorphs and hydrates, revealed significant details about hydrogen bonding and Cl...N interactions, which are crucial for understanding the structural properties of this compound and its derivatives (Britton, 2006).

Halogen Bonding in Crystal Engineering

The study by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid, which shares a chloro-substituent with this compound, delved into the role of halogen bonds in crystal structures. This research is pertinent for understanding how halogen bonding influences the properties of this compound in solid-state applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-3-cyanobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYJLSYGLUYKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

![5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2687868.png)

methylidene}amino 2,4-difluorobenzoate](/img/structure/B2687872.png)

![4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide](/img/structure/B2687873.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2687875.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)